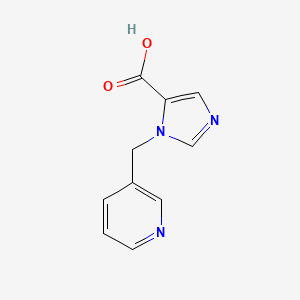

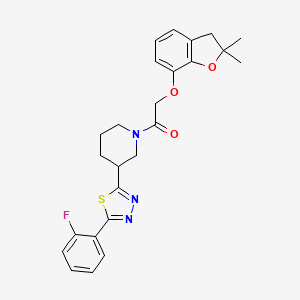

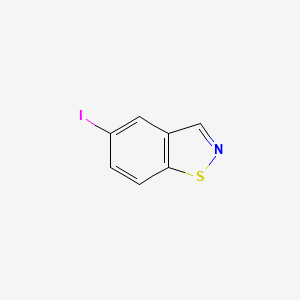

![molecular formula C13H24N2O2 B2539850 Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate CAS No. 1781534-86-8](/img/structure/B2539850.png)

Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various tert-butyl-substituted cyclic amino acid esters and related compounds has been explored in several studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved, offering a more efficient route compared to previous literature procedures . Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two scalable routes, providing a versatile precursor for further chemical modifications . Another study reported the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which could serve as a building block for amino alcohols and polyamines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using various spectroscopic techniques. For example, the structure of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was confirmed by detailed NMR spectroscopy and high-resolution mass spectrometry . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of tert-butyl-substituted aziridines and azetidines has been investigated, revealing their potential as masked dipoles in cycloaddition reactions. For instance, silylmethyl-substituted aziridine and azetidine were shown to react with nitriles and carbonyl substrates to form imidazoline, oxazolidine, and tetrahydropyrimidine products . Moreover, Diels-Alder cycloaddition of electrophilic 2H-azirines with oxazolidin-2-ones was studied, leading to aminoenones and aziridine derivatives upon acidic treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for example, was found to be monoclinic with specific crystallographic parameters, and the compound exhibited a 1:1 ratio of diastereomers in the crystal . The properties of these compounds, such as solubility, melting points, and stability, are essential for their potential application in chemical synthesis and pharmaceutical development.

科学的研究の応用

Synthetic Routes and Intermediates

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate represents a bifunctional compound with scalable synthetic routes. This compound, along with its intermediates, provides a pathway for selective derivatization on azetidine and cyclobutane rings. It serves as a convenient entry point for novel compounds, offering chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Amide-Linked Ribonucleoside Dimers

The synthesis of amide-linked ribonucleoside dimers from 5'-amino-5'-deoxy- and 3'-(carboxymethyl)-3'-deoxynucleoside precursors demonstrates the utility of tert-butyldimethylsilyl (TBDMS) derivatives in nucleoside chemistry. This approach efficiently produces amide dimers, contributing to the advancement of nucleoside-based drug development (Peterson et al., 1999).

Acid-Catalyzed Rearrangement and Total Synthesis

The acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals leads to highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives. This method highlights the versatility of tert-butyl azidoformate in synthesizing protected amines, contributing to carbohydrate chemistry and synthesis (Nativi et al., 1989).

Amino Acid-Azetidine Chimeras

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, through modification of 1-9-(9-phenylfluorenyl)-3-allyl-Aze tert-butyl ester, showcases the potential of amino acid-azetidine chimeras in studying the influence of conformation on peptide activity. This research offers insights into the structural aspects of peptide function and design (Sajjadi & Lubell, 2008).

Azetidine-2-Carboxylic Acid in Natural Products

The discovery of azetidine-2-carboxylic acid in garden beets (Beta vulgaris) underscores the presence of this non-protein amino acid in foods consumed by humans. This finding opens avenues for exploring the role of L-Aze in human health and disease, particularly given its toxic and teratogenic properties (Rubenstein et al., 2006).

特性

IUPAC Name |

tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10(8-15)11(14)9-5-4-6-9/h9-11H,4-8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNHIGBPJIWQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C2CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

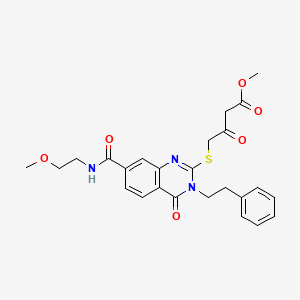

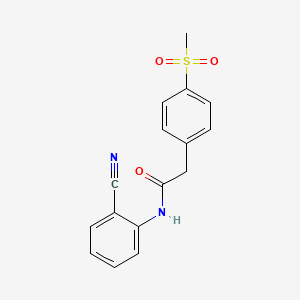

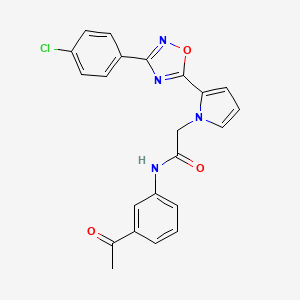

![3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539769.png)

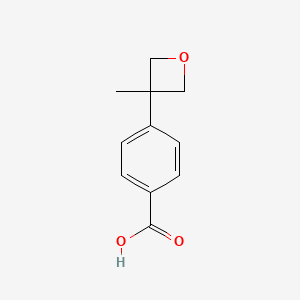

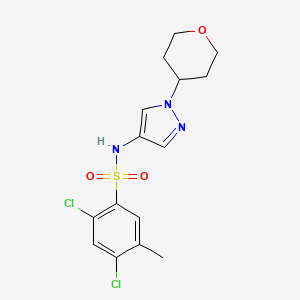

![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)

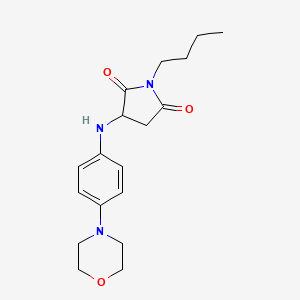

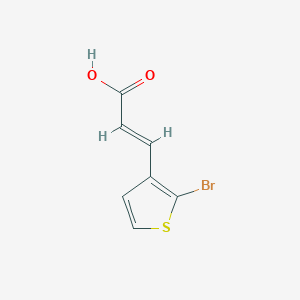

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2539778.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2539789.png)